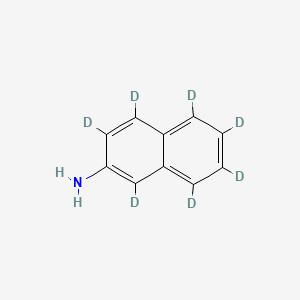

2-Aminonaphthalene-d7

Overview

Description

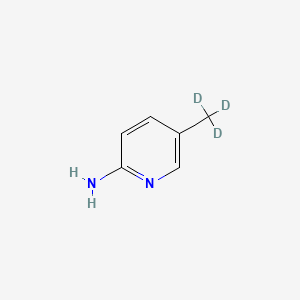

2-Aminonaphthalene-d7, also known as 2-Naphthalen-1,3,4,5,6,7,8-d7-amine, is the deuterium labeled 2-Naphthalen-amine . It is used in the synthesis of substances .

Molecular Structure Analysis

The molecular formula of 2-Aminonaphthalene-d7 is C10D7H2N . The molecular weight is 150.23 g/mol . The InChI string isInChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9 (8)7-10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D . Physical And Chemical Properties Analysis

2-Aminonaphthalene-d7 is a solid with a boiling point of 306 °C (lit.) . It has a molecular weight of 150.23 g/mol . The compound has a topological polar surface area of 26 Ų .Scientific Research Applications

Analytical Chemistry : 2-Aminonaphthalene is a key component in the detection and analysis of certain compounds. For example, a study described a procedure for rapidly screening 2-Aminonaphthalene in fossil fuels, using high-performance liquid chromatography and fluorescence detection (Tomkins, Ostrum & Caton, 1982).

Polymer Science : Research in this field involves the synthesis and characterization of polymers derived from aminonaphthalenes. One study focused on the synthesis of conducting poly(1&2)-aminonaphthalene and poly(aniline-co-1-aminonaphthalene), examining properties like solubility, electrical conductivity, and morphology (Roy et al., 2003).

Solar Energy : 2-Aminonaphthalene derivatives have been studied for their application in dye-sensitized solar cells (DSSCs). A study synthesized pyridine-anchor co-adsorbents with 2-Aminonaphthalene and found that these enhanced the performance of DSSCs by improving electron lifetime and reducing charge recombination (Dong et al., 2016).

Catalysis and Organic Synthesis : 2-Aminonaphthalene derivatives have been employed as catalysts and intermediates in organic synthesis. One study demonstrated the use of 7-Aminonaphthalene-1,3-disulfonic acid-functionalized magnetic nanoparticles as an efficient catalyst for the synthesis of substituted 3-pyrrolin-2-ones (Ghorbani-Vaghei et al., 2017).

Environmental and Health Research : Studies have also focused on the mutagenic and carcinogenic properties of aminonaphthalene derivatives. For instance, a study investigated the mutagenicity of 2-Acetylaminonaphthalene-derived DNA adducts in mammalian cells, contributing to our understanding of its carcinogenic potential (Tan et al., 2005).

Safety And Hazards

2-Aminonaphthalene-d7 is harmful if swallowed . It may cause cancer . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name |

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJLHTVPXGSAM-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])N)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676058 | |

| Record name | (~2~H_7_)Naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminonaphthalene-d7 | |

CAS RN |

93951-94-1 | |

| Record name | 2-Naphthalen-1,3,4,5,6,7,8-d7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_7_)Naphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93951-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.